1-(5-Amino-2-chlorophenyl)ethanone
Overview
Description
“1-(5-Amino-2-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H8ClNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 169.61 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Novel Compounds
- A study focused on the Identification of Pyrolysis Products of new psychoactive substances highlighted the importance of understanding the chemical stability and potential degradation pathways of similar compounds when exposed to heat, indicating the complexity of their behavior under various conditions (Kelly B Texter et al., 2018).
Antimicrobial and Anti-inflammatory Applications
- Research on the Synthesis and Antimicrobial Activity of heterocyclic compounds, including derivatives of phenyl ethanone, revealed their potential as building blocks for pharmaceuticals, showcasing their utility in medicinal and drug research for combating microbial infections (Atul K. Wanjari, 2020).
Drug Development Intermediates
- A paper detailing the Facile Synthesis of Enantiomerically Pure Compounds described the synthesis of specific enantiomers starting from related phenyl ethanones, illustrating the compounds' significance in creating chirally pure pharmaceuticals, which is crucial for the development of safe and effective drugs (Shuo Zhang et al., 2014).
Molecular Docking and Simulation Studies
- Investigations into the Vibrational and Structural Observations of phenyl ethanone derivatives emphasized the importance of understanding the molecular structure for potential applications in drug design, including docking studies to predict interactions with biological targets (S. ShanaParveen et al., 2016).
Corrosion Inhibition
- A study on the Inhibition Performances of Thiazole and Thiadiazole Derivatives against corrosion of iron highlighted the use of phenyl ethanone derivatives in industrial applications, demonstrating their potential in protecting metals from corrosion, which is vital for extending the lifespan of metal structures and components (S. Kaya et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-(5-Amino-2-chlorophenyl)ethanone are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound contains an amino group and a chlorophenyl group, which may interact with various biological targets .
Biochemical Pathways
Given the presence of an amino group and a chlorophenyl group, it is possible that this compound could interact with a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dark place, sealed and dry, at a temperature between 2-8°c . These properties may influence its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by light, hence the recommendation to store it in a dark place . Additionally, the compound’s efficacy and action may be influenced by the pH and temperature of its environment .
Properties
IUPAC Name |
1-(5-amino-2-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXIFGBYOCETDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363558 | |
Record name | 1-(5-amino-2-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99914-14-4 | |
Record name | 1-(5-amino-2-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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